3-(Bromomethyl)pyridine-4-carbonitrile
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Overview
Description
3-(Bromomethyl)pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a bromomethyl group (-CH2Br) at the 3-position and a cyano group (-CN) at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pyridine-4-carbonitrile typically involves the bromination of 4-cyanopyridine. One common method is the reaction of 4-cyanopyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form pyridine-4-carbonitrile derivatives with different oxidation states.
Reduction: The cyano group can be reduced to form primary amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine-4-carbonitrile derivatives with different oxidation states.
Reduction: Primary amines or other reduced functional groups.
Scientific Research Applications
3-(Bromomethyl)pyridine-4-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.
Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for coordination chemistry.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby altering its function. The bromomethyl group can form covalent bonds with nucleophilic residues in the protein, leading to irreversible inhibition. The cyano group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the cyano group at the 4-position.
4-(Bromomethyl)pyridine: The bromomethyl group is at the 4-position instead of the 3-position.
3-(Chloromethyl)pyridine-4-carbonitrile: Contains a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)pyridine-2-carbonitrile: The cyano group is at the 2-position instead of the 4-position.
Uniqueness
3-(Bromomethyl)pyridine-4-carbonitrile is unique due to the presence of both the bromomethyl and cyano groups at specific positions on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-(bromomethyl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-3-7-5-10-2-1-6(7)4-9/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETPQJZGSNAKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668583 |
Source
|
Record name | 3-(Bromomethyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-14-2 |
Source
|
Record name | 3-(Bromomethyl)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116986-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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